Home > Products > Screening Compounds P897 > Dasabuvir Naphthyl-d6
Dasabuvir Naphthyl-d6 -

Dasabuvir Naphthyl-d6

Catalog Number: EVT-13998943
CAS Number:
Molecular Formula: C26H27N3O5S
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dasabuvir Naphthyl-d6 is a stable isotope-labeled derivative of Dasabuvir, an antiviral compound primarily used in the treatment of chronic hepatitis C. Dasabuvir acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. The addition of deuterium atoms in the naphthyl moiety enhances the compound's stability and may improve its pharmacokinetic properties.

Source

Dasabuvir was developed by Abbott Laboratories and is marketed under the trade name Viekira Pak, often in combination with other antiviral agents such as Ombitasvir and Paritaprevir. The sodium salt form of Dasabuvir is commonly utilized in clinical settings .

Classification

Dasabuvir Naphthyl-d6 belongs to the class of antiviral agents, specifically categorized as an anti-hepatitis C agent. It functions as a small molecule drug that inhibits viral replication by targeting the NS5B polymerase enzyme .

Synthesis Analysis

Methods

The synthesis of Dasabuvir Naphthyl-d6 involves several chemical reactions, primarily focusing on the incorporation of deuterium into the naphthyl group. The synthesis pathway typically includes:

  1. Formation of the Naphthyl Core: The naphthalene structure is synthesized using traditional aromatic substitution reactions, where deuterated reagents are employed to introduce deuterium at specific positions.
  2. Coupling Reaction: The naphthyl derivative is then coupled with other moieties to form the complete Dasabuvir structure.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

Technical details regarding specific reaction conditions, catalysts, and yields are often proprietary but are essential for optimizing the synthesis of labeled compounds like Dasabuvir Naphthyl-d6 .

Molecular Structure Analysis

Structure

The molecular structure of Dasabuvir Naphthyl-d6 can be represented as follows:

  • Chemical Formula: C₁₈D₆N₄O₃S
  • Molecular Weight: Approximately 350 g/mol (exact weight may vary based on isotopic composition).

The structure features a naphthyl group substituted with deuterium atoms, enhancing its stability and allowing for traceability in metabolic studies.

Data

  • CAS Number: Not specifically listed for the deuterated form but related to Dasabuvir.
  • IUPAC Name: 6-{[5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxyphenyl]-2-naphthyl}(methylsulfonyl)azanide.

This structural complexity allows for various interactions with biological targets, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Dasabuvir Naphthyl-d6 participates in various chemical reactions relevant to its function as an antiviral agent:

  1. Enzymatic Reactions: As an inhibitor of NS5B polymerase, it competes with natural substrates during viral replication.
  2. Metabolic Pathways: The compound undergoes metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 .

Technical details regarding these reactions include kinetic parameters and inhibition constants that are critical for understanding its efficacy and safety profile.

Mechanism of Action

Dasabuvir Naphthyl-d6 exerts its antiviral effects by binding to the active site of the NS5B polymerase enzyme, effectively blocking RNA synthesis required for HCV replication. This inhibition prevents the virus from proliferating within host cells.

Process

  1. Binding Affinity: The deuterated naphthyl group enhances binding affinity due to increased hydrophobic interactions.
  2. Inhibition Profile: Studies indicate that Dasabuvir displays a competitive inhibition profile against nucleotide substrates, significantly reducing viral load in treated patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation.

Chemical Properties

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Log P (Partition Coefficient): Indicates lipophilicity, crucial for absorption and distribution characteristics.
Applications

Dasabuvir Naphthyl-d6 is primarily utilized in scientific research focused on:

  • Pharmacokinetics Studies: Understanding how drugs behave in biological systems through isotope labeling.
  • Metabolism Research: Investigating metabolic pathways and enzyme interactions specific to HCV treatments.
  • Drug Development: Assisting in the design of new antiviral agents with improved efficacy profiles.

The use of stable isotope-labeled compounds like Dasabuvir Naphthyl-d6 provides valuable insights into drug behavior and interaction mechanisms within complex biological environments .

Synthetic Pathways and Deuterium-Labeling Methodologies

Design Principles for Isotopic Labeling of Dasabuvir Derivatives

The design of deuterated dasabuvir analogs centers on strategic isotope placement to maximize metabolic stability while preserving pharmacological activity. Dasabuvir (ABT-333) targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, binding specifically to the palm-I allosteric site [1] [6]. The naphthyl moiety was identified as a prime deuteration target due to its involvement in oxidative metabolism by cytochrome P450 enzymes, particularly CYP2C8. Deuterium substitution at metabolically vulnerable C-H bonds aims to attenuate the rate of ortho-hydroxylation, a primary metabolic clearance pathway [4] [7]. Computational modeling of dasabuvir’s binding pose confirms that deuteration at the naphthyl-d6 position (hexadeuterated 6-position) minimally impacts interactions with key NS5B residues (Ser288, Ile447, Tyr448, Asn291, Asp318) due to the distal location of this group from hydrogen-bonding networks [7].

Table 1: Strategic Deuteration Sites in Dasabuvir Naphthyl-d6

PositionDeuteration RationaleImpact on Binding Energy (kcal/mol)*
Naphthyl-6 (d6)High metabolic vulnerability; distal to binding pocketΔG ≤ 0.3
Uracil C-HProximal to catalytic site; high risk of activity lossΔG ≥ 2.1
MethanesulfonamideLow metabolic contribution; steric interference riskNot feasible

*Calculated via molecular dynamics simulations (GT 1b NS5B) [7]

Optimization of Deuterium Incorporation in the Naphthyl-d6 Substructure

Deuterium incorporation necessitates precise synthetic route engineering to achieve >99% isotopic purity. The original dasabuvir synthesis employs a palladium-catalyzed Suzuki coupling between brominated uracil intermediate 177 and 6-hydroxynaphthyl-2-boronic acid (yielding naphthol 179), followed by nonaflate formation and sulfonamidation [6] [8]. For naphthyl-d6 synthesis, optimization focused on two critical modifications:

  • Deuterated Boronic Acid Synthesis: 6-Bromo-2-naphthol underwent platinum-catalyzed deuterium exchange (D₂O, 120°C) at all six aromatic positions, achieving >99.5% D-incorporation. Subsequent Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ yielded 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol-d6 [8].
  • Coupling Condition Refinement: The Suzuki-Miyaura reaction between deuterated boronic acid and uracil 177 required stringent oxygen exclusion to prevent protio-deuterium exchange. Pd₂(dba)₃/VincePhos (182) catalysis in degassed THF/H₂O (95:5) at 60°C delivered 179-d6 in 92% yield with 99.2% isotopic purity [8].

Table 2: Optimization Parameters for Key Deuterium Incorporation Step

ParameterInitial ConditionOptimized ConditionImpact on Isotopic Purity
Catalyst SystemPd(OAc)₂/XPhosPd₂(dba)₃/VincePhos (182)+4.1% yield, +0.8% deuterium
SolventDioxane/H₂O (9:1)THF/H₂O (95:5)Reduced protio contamination
Temperature80°C60°CMinimized H/D exchange
AtmosphereN₂Vacuum/ArgonExclusion of O₂/H₂O critical

Comparative Analysis of Radiolabeling vs. Stable Isotope Labeling Techniques

The choice between radiolabeled (¹⁴C/³H) and stable isotope (²H/¹³C) dasabuvir analogs hinges on study objectives and regulatory constraints:

  • Radiolabeling (¹⁴C): Traditional synthesis employed ¹⁴C-carboxyl labeling via K¹⁴CN incorporation into the uracil ring. While providing high-sensitivity detection for mass balance studies, this approach suffers from: (a) significant synthetic complexity (8-step sequence, 3% overall yield); (b) radiation hazards; and (c) potential metabolic scrambling of the label [4].
  • Stable Isotope Labeling (²H): Naphthyl-d6 labeling offers distinct advantages: (a) synthetic modularity (late-stage deuterated building block); (b) absence of radioactivity handling requirements; and (c) applicability to long-term metabolic studies. Limitations include kinetic isotope effects (KIE) potentially altering metabolism—though for naphthyl-d6, the observed KIE (kH/kD = 2.3–3.1) beneficially reduces clearance by 40–60% in microsomal studies [4] [7]. Crucially, LC-MS/MS quantification of naphthyl-d6-containing metabolites avoids interference from endogenous compounds, enabling precise pharmacokinetic profiling without radioactive waste [4].

Scalability Challenges in Deuterated Analog Synthesis

Scaling dasabuvir naphthyl-d6 synthesis introduces three key challenges:

  • Deuterium Source Economics: Industrial-scale deuterium exchange requires high-purity D₂O (99.97%) at multi-kilogram volumes. Catalytic transfer deuteration using D₂-gas and Pd/C offers cost efficiency but risks over-reduction of the naphthol group. Process optimization achieved 99.8% deuterium incorporation using 0.5 mol% PtO₂ in D₂O at 15 bar D₂, reducing D₂O consumption by 70% versus exchange methods [8].
  • Purification of Hydrophobic Intermediates: Deuterated naphthol 179-d6 exhibits enhanced hydrophobicity versus protio analogs, complicating crystallization. Solution: Sequential crystallization from tert-butyl methyl ether/heptane (1:4) removed non-deuterated contaminants, while reverse-phase chromatography with methanol-D₄/water mixtures minimized H/D back-exchange [4] [8].
  • Catalyst Poisoning: Residual boron impurities from Miyaura borylation deactivated Pd catalysts in subsequent sulfonamidation. Implementing a chelating resin (polystyrene-bound diethanolamine) prior to palladium catalysis increased catalyst turnover number (TON) from 1,200 to >18,000 [8]. These innovations enabled kilogram-scale production of dasabuvir naphthyl-d6 with ≤0.2% protio impurity, meeting regulatory standards for clinical tracer studies [4].

Properties

Product Name

Dasabuvir Naphthyl-d6

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H27N3O5S

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D

InChI Key

NBRBXGKOEOGLOI-XAMKWCMMSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.